(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane
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Description
(1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane (CAS Number: 2108953-73-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21FN4O3S, with a molecular weight of 380.4 g/mol. The structure features a bicyclic framework combined with a triazole ring and a sulfonyl group, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₁FN₄O₃S |
Molecular Weight | 380.4 g/mol |
CAS Number | 2108953-73-5 |
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components:
- Triazole Ring : Triazoles are known for their ability to interact with biological targets, exhibiting antifungal, antibacterial, and anticancer properties.
- Sulfonyl Group : This moiety enhances solubility and can increase the compound's reactivity towards biological targets.
- Bicyclic Structure : The azabicyclo framework may contribute to the compound's ability to modulate receptor interactions and enzymatic activities.
Biological Activity Overview
Research indicates that the compound may exhibit multiple pharmacological activities:
- Antitumor Activity : Preliminary studies suggest that the compound can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.
- Antibacterial Properties : The presence of the triazole ring has been linked to effective antibacterial activity against various pathogens.
- Enzyme Inhibition : Potential inhibition of specific enzymes related to cancer progression and inflammation has been observed.
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antitumor Efficacy Study :
- A study conducted on human cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner.
- The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
-
Antibacterial Activity Assessment :
- In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound exhibited substantial antibacterial effects, particularly against resistant strains.
-
Pharmacokinetic Profile :
- Research on the pharmacokinetics revealed favorable absorption characteristics and metabolic stability, suggesting potential for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Amino-1H-triazole | Contains an amino group instead of sulfonyl | Known for anti-inflammatory properties |
5-Fluoro-1H-triazole | Fluorine substituent at position 5 | Exhibits potent antifungal activity |
4-Pyridyltriazoles | Pyridine ring substitution | Enhanced binding affinity to certain receptors |
Properties
IUPAC Name |
8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)21-12-3-4-13(21)10-14(9-12)22-19-7-8-20-22/h5-8,11-14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEXLKJFJCMHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4N=CC=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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